

An In-depth Technical Guide to 2-Bromo-4-nitrobenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-4-nitrobenzonitrile**

Cat. No.: **B1358633**

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CAS Number: 34662-35-6

This technical guide provides a comprehensive overview of **2-Bromo-4-nitrobenzonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role as a versatile building block in the creation of complex organic molecules.

Core Chemical and Physical Properties

2-Bromo-4-nitrobenzonitrile is a yellow crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a bromo, a nitro, and a cyano group, which impart distinct reactivity and physical characteristics to the molecule. The strategic placement of these functional groups makes it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of **2-Bromo-4-nitrobenzonitrile**

Property	Value	Source(s)
CAS Number	34662-35-6	[1] [2] [3]
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	[1] [2] [3]
Molecular Weight	227.02 g/mol	[2] [3]
Appearance	Yellow crystalline solid	[1]
Melting Point	114-116 °C	[1]
Boiling Point	363.3 °C at 760 mmHg	[4]
Density	1.812 g/cm ³	[4]
Flash Point	173.5 °C	[4]
Solubility	Information not publicly available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **2-Bromo-4-nitrobenzonitrile** are not readily available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The strong electron-withdrawing effects of the nitro and cyano groups, along with the bromine atom, would shift these protons downfield.
- ¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the cyano group would appear in the 115-120 ppm region, while the carbons bonded to the bromine and nitro groups would

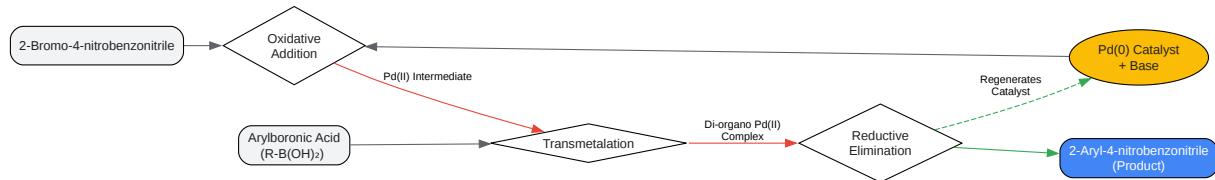
be significantly influenced by these substituents. The remaining aromatic carbons would resonate in the typical 120-150 ppm range.

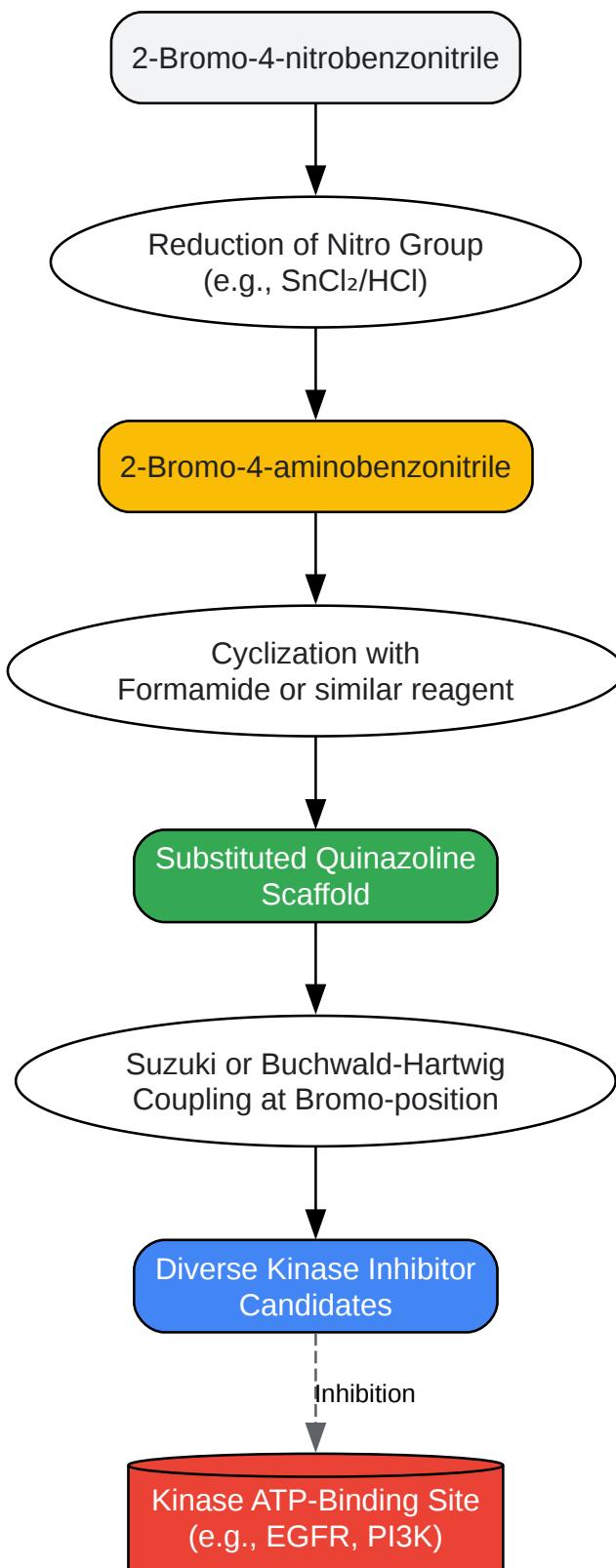
- **FT-IR:** The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. A sharp, strong peak around $2220\text{-}2240\text{ cm}^{-1}$ would correspond to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.^[5] Strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) would be expected around $1500\text{-}1660\text{ cm}^{-1}$ and $1260\text{-}1390\text{ cm}^{-1}$, respectively.^[6] The C-Br stretch would appear in the fingerprint region, typically between $500\text{-}600\text{ cm}^{-1}$.
- **Mass Spectrometry:** The mass spectrum under electron ionization (EI) would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.^[7] Fragmentation would likely involve the loss of the nitro group (NO_2), the cyano group (CN), and the bromine atom.

Synthesis and Reactivity

Synthesis of 2-Bromo-4-nitrobenzonitrile

The synthesis of **2-Bromo-4-nitrobenzonitrile** is typically achieved through the bromination of 4-nitrobenzonitrile. While a specific detailed protocol for this exact transformation is not widely published, a reliable synthetic route can be adapted from the established procedures for similar compounds, such as the synthesis of 2-bromo-4-nitrophenylacetonitrile from p-nitrophenylacetonitrile.^{[1][8]}





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